molecular formula C17H10FN3O3 B2968586 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 922043-79-6

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Cat. No. B2968586
CAS RN: 922043-79-6
M. Wt: 323.283
InChI Key: JESKWHXALSRMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of compounds related to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide have been explored, particularly in the context of developing new antimicrobial agents. For instance, derivatives of fluorobenzamides containing thiazole and thiazolidine have shown promising results against a range of microbial species. These compounds were synthesized using both conventional and microwave methods, and their structures were confirmed through various spectroscopic techniques. The presence of a fluorine atom in these compounds was found to enhance their antimicrobial activity, highlighting the significance of halogenated benzamides in medicinal chemistry (Desai, Rajpara, & Joshi, 2013).

Antifungal and Wood Preservation

Benzofuran-1,3,4-oxadiazole hybrids have been synthesized and evaluated as antifungal agents, particularly against wood-degrading fungi such as Trametes versicolor, Poria placenta, and Coniophora puteana. These compounds demonstrated varying degrees of antifungal activity, which was enhanced at higher concentrations. Among these hybrids, certain derivatives exhibited significant inhibition percentages against the growth of specific fungi, showcasing their potential in wood preservation applications (Hosseinihashemi et al., 2019).

Anticancer Activity

The synthesis and evaluation of novel 3,5-disubstituted 1,3,4-oxadiazole derivatives have been conducted, with a focus on their anticancer activity using an EAC animal model. These compounds were synthesized from various substituted aromatic acids and exhibited significant anticancer activity, particularly in inhibiting tumor growth. This research underscores the potential of 1,3,4-oxadiazole derivatives as potent anticancer molecules (Dash et al., 2011).

Tyrosinase Inhibition

Benzofuran-oxadiazole molecules have been synthesized and screened for their inhibitory activity against bacterial tyrosinase, an enzyme implicated in melanin synthesis and various skin disorders. Some of these molecules exhibited significant tyrosinase inhibition activity, surpassing that of the standard drug ascorbic acid. This suggests their potential application in developing treatments for skin whitening and malignant melanoma (Irfan et al., 2022).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-12-7-5-10(6-8-12)15(22)19-17-21-20-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESKWHXALSRMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.